N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide
Overview
Description
N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted phenyl ring, a morpholine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide typically involves the following steps:
Starting Materials: 4-chloro-2-methylaniline, 2-chloroacetyl chloride, and morpholine.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the exothermic nature of the reactions.
Continuous flow processes: To enhance efficiency and yield.
Purification steps: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(4-chloro-2-methylphenyl)-2-(4-morpholinyl)ethanol.
Substitution: N-(4-methoxy-2-methylphenyl)-2-(4-morpholinyl)acetamide.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of analgesics and anti-inflammatory agents.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It is explored for its potential use in the synthesis of novel polymers and materials with specific properties.
Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(4-morpholinyl)acetamide
- N-(4-methylphenyl)-2-(4-morpholinyl)acetamide
- N-(4-chloro-2-methylphenyl)-2-(4-piperidinyl)acetamide
Uniqueness
N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide is unique due to the presence of both a chloro-substituted phenyl ring and a morpholine ring, which confer specific chemical and biological properties. This combination makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-morpholin-4-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-10-8-11(14)2-3-12(10)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNPOGBYLNWCRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328634 | |
Record name | STK267365 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40328634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6304-05-8 | |
Record name | STK267365 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40328634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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